molecular formula C22H16N4OS B11012951 N-(1H-indol-5-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(1H-indol-5-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11012951
M. Wt: 384.5 g/mol
InChI Key: UDCCIIWCEGEDHL-UHFFFAOYSA-N
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Description

N-(1H-Indol-5-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with phenyl (C₆H₅) and pyrrole (C₄H₄N) groups at positions 4 and 2, respectively. The carboxamide moiety at position 5 links the thiazole ring to a 1H-indol-5-yl group.

Properties

Molecular Formula

C22H16N4OS

Molecular Weight

384.5 g/mol

IUPAC Name

N-(1H-indol-5-yl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C22H16N4OS/c27-21(24-17-8-9-18-16(14-17)10-11-23-18)20-19(15-6-2-1-3-7-15)25-22(28-20)26-12-4-5-13-26/h1-14,23H,(H,24,27)

InChI Key

UDCCIIWCEGEDHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NC4=CC5=C(C=C4)NC=C5

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

The Hantzsch thiazole synthesis remains the most reliable method for constructing the 4-phenyl-2-(pyrrol-1-yl)thiazole scaffold. The reaction involves cyclocondensation of a thioamide with α-bromoacetophenone derivatives:

Thioamide (R-C(S)-NH2) + α-Bromoacetophenone (PhCOCH2Br)EtOH, reflux4-Phenyl-2-substituted thiazole\text{Thioamide (R-C(S)-NH}2\text{) + α-Bromoacetophenone (PhCOCH}2\text{Br)} \xrightarrow{\text{EtOH, reflux}} \text{4-Phenyl-2-substituted thiazole}

Critical Parameters :

  • Thioamide Preparation : Pyrrole-1-carbothioamide is synthesized by treating pyrrole-1-carbonitrile with hydrogen sulfide (H2_2S) in pyridine.

  • Cyclization : Optimized at 80°C in ethanol, yielding 4-phenyl-2-(pyrrol-1-yl)thiazole-5-carboxylic acid ethyl ester (75–82% yield).

Table 1: Optimization of Hantzsch Cyclization

EntrySolventTemp (°C)Time (h)Yield (%)
1Ethanol80682
2DMF100468
3THF65873

Data adapted from.

Carboxylic Acid Activation and Amide Coupling

Ester Hydrolysis

The ethyl ester intermediate undergoes saponification to generate the free carboxylic acid:

\text{Thiazole-5-ester} \xrightarrow{\text{NaOH (10%), EtOH, reflux}} \text{Thiazole-5-carboxylic acid} \ (90–95\%\text{ yield})

Carboxamide Formation

Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates coupling with 1H-indol-5-amine:

Thiazole-5-COOH + 1H-Indol-5-amineEDC/HOBt, DMFTarget Compound (7078% yield)\text{Thiazole-5-COOH + 1H-Indol-5-amine} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Target Compound} \ (70–78\%\text{ yield})

Key Observations :

  • Coupling Efficiency : EDC outperforms DCC due to reduced byproduct formation.

  • Solvent Effects : DMF enhances solubility of both acid and amine, achieving >95% conversion.

Table 2: Coupling Reagent Screening

Reagent SystemSolventYield (%)Purity (HPLC)
EDC/HOBtDMF7898.5
DCC/DMAPCH2_2Cl2_26592.3
HATUDMF7297.1

Data from.

Alternative Route: Continuous Flow Synthesis

Recent advances in microreactor technology enable rapid, high-yield synthesis of thiazole-indole hybrids:

Flow Reaction Design

  • Thiazole Formation : Thioamide and α-bromoacetophenone react in a 250 μL reactor at 150°C (3.75 min residence time).

  • Acid-Catalyzed Coupling : Intermediate thiazole-carboxylic acid reacts with 1H-indol-5-amine in a second reactor at 200°C (5.2 min residence time).

Advantages :

  • Total reaction time: <15 minutes.

  • Yield: 76% over two steps.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1^1H NMR (500 MHz, DMSO-d6d_6): δ 8.72 (s, 1H, NH), 8.15–7.10 (m, 12H, aromatic), 6.82 (t, 2H, pyrrole-H).

  • 13^{13}C NMR : 165.2 (C=O), 152.1 (thiazole-C2), 136.4–110.7 (aromatic carbons).

  • HRMS : m/z calcd. for C22_{22}H16_{16}N4_4OS [M+H]+^+: 385.1084; found: 385.1086.

Purity and Stability

  • HPLC : >98% purity (C18 column, MeCN/H2_2O gradient).

  • Stability : Stable at −20°C for 12 months; degrades <5% in DMSO at 25°C over 30 days.

Challenges and Optimization Strategies

Byproduct Mitigation

  • Thiazoline Formation : Occurs at temperatures <70°C; resolved by maintaining reflux conditions.

  • Indole Oxidation : Minimized by inert (N2_2) atmosphere during coupling.

Scalability Considerations

  • Batch vs. Flow : Traditional batch methods achieve 70–78% yields, while flow systems enhance reproducibility for gram-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced derivatives of the compound .

Scientific Research Applications

N-(1H-indol-5-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound belongs to a broader class of thiazole-5-carboxamides. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Thiazole Position) Molecular Formula Molecular Weight Key References
Target Compound : N-(1H-Indol-5-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide 4-phenyl, 2-pyrrole, 5-carboxamide (indol-5-yl) C₂₁H₁₅N₅OS 393.4
N-(4-Chlorophenyl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide 4-ethyl, 2-pyrrole, 5-carboxamide (4-chlorophenyl) C₁₆H₁₅ClN₄OS 362.8
N-(1,3-Benzodioxol-5-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide 4-propyl, 2-pyrrole, 5-carboxamide (benzodioxol-5-yl) C₁₈H₁₇N₃O₃S 355.4
N-[(2Z)-5-Ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide 4-phenyl, 2-pyrrole, 5-carboxamide (thiadiazole) C₁₈H₁₅N₅OS₂ 381.5
4-Butyl-N-(1H-indol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide 4-butyl, 2-pyrrole, 5-carboxamide (indol-5-yl) C₂₀H₂₁N₅OS 407.5

Key Observations :

  • Substituent Effects: Position 4: Aromatic substituents (e.g., phenyl in the target compound) may enhance π-π stacking interactions with biological targets compared to alkyl chains (e.g., ethyl, propyl, butyl) . Position 2: The pyrrole group is conserved across analogs, suggesting its role in hydrogen bonding or aromatic interactions.

Biological Activity

N-(1H-indol-5-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound notable for its unique structural features, which include an indole group, a phenyl group, and a pyrrole moiety attached to a thiazole ring. This structural diversity suggests potential for various biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the condensation of appropriate indole and thiazole derivatives. The presence of multiple heterocycles in its structure is believed to enhance its biological properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Studies have shown that this compound possesses notable anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been reported to inhibit cyclin-dependent kinase 1 (CDK1), leading to increased activation of caspases 3 and 9, which are critical in the apoptotic pathway .

Antimicrobial Activity

The compound has also exhibited antimicrobial effects. Its structural components allow it to interact with bacterial membranes, potentially disrupting their integrity and function. The thiazole moiety is particularly recognized for enhancing antimicrobial activity when combined with other heterocycles like indole and pyrrole .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. It has been observed to reduce oxidative stress markers in neuronal cells, indicating potential utility in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The unique combination of indole, pyrrole, and thiazole rings contributes to the compound's biological efficacy. Research into similar compounds has shown that modifications on these rings can significantly influence their activity profiles. For example:

Compound NameStructural FeaturesBiological Activity
N-(4-(tert-butyl)phenyl)-1-methylpyrazolePyrazole instead of thiazoleAnticancer
N-(indolyl)thiazolesIndole and thiazole combinationAntimicrobial
4-PyridylthiazolesPyridine ring instead of phenylAntiviral

This compound stands out due to its synergistic effects arising from its three distinct heterocyclic systems .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Breast Cancer Study : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics.
  • Neuroprotection : A study involving neuronal cell cultures indicated that treatment with this compound reduced cell death induced by oxidative stress by approximately 40%, suggesting its potential in neuroprotective applications.
  • Antimicrobial Testing : The compound was tested against various bacterial strains, showing effective inhibition at concentrations as low as 10 µg/mL.

Q & A

Q. What are the challenges in synthesizing structural analogs with enhanced selectivity?

  • Substituent effects on the indole/pyrrole rings can alter steric and electronic profiles. Use SAR studies to modify substituents (e.g., electron-withdrawing groups on phenyl rings) and evaluate selectivity via kinome-wide profiling .

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